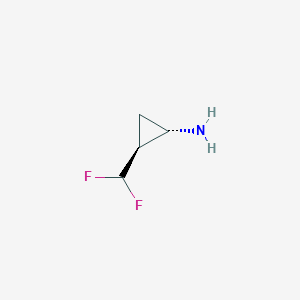
(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is a cyclopropane derivative characterized by the presence of a difluoromethyl group and an amine group. Cyclopropane derivatives are known for their strained ring structures, which often result in unique chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of difluoromethylated alkenes with diazo compounds under catalytic conditions. The reaction conditions often include the use of metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the strained cyclopropane ring makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, cyclopropane derivatives are often studied for their potential biological activity. This compound may be investigated for its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine
In medicine, compounds containing cyclopropane rings are of interest due to their potential therapeutic properties. This compound may be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological targets is desired.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(difluoromethyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group and the strained cyclopropane ring can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(difluoromethyl)cyclopropan-1-amine: A stereoisomer with similar chemical properties but different biological activity.
(1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine:
(1S,2S)-2-(methyl)cyclopropan-1-amine: A compound with a methyl group instead of a difluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the strained cyclopropane ring and the difluoromethyl group makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H7F2N |
|---|---|
Molekulargewicht |
107.10 g/mol |
IUPAC-Name |
(1S,2S)-2-(difluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C4H7F2N/c5-4(6)2-1-3(2)7/h2-4H,1,7H2/t2-,3-/m0/s1 |
InChI-Schlüssel |
GAIGMFMTIOWSIT-HRFVKAFMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]1N)C(F)F |
Kanonische SMILES |
C1C(C1N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


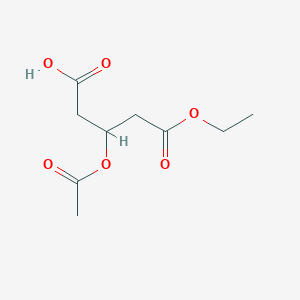

![[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B12283593.png)
![tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12283598.png)
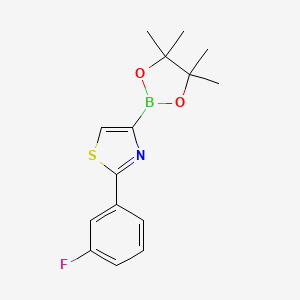

![8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12283624.png)
![1-(2,3,5-Tri-O-acetyl--D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B12283625.png)
![1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (E)-octadec-9-enoate](/img/structure/B12283632.png)
![22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B12283643.png)
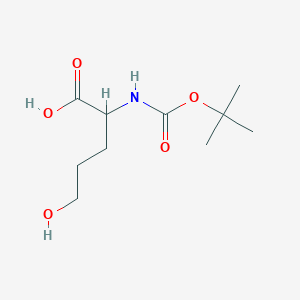
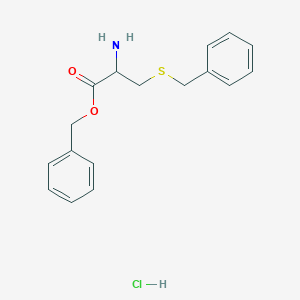
![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B12283691.png)
